(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Overview
Description
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group, a carboxylic acid group, and a ketone group on the azetidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino acids or their derivatives under acidic or basic conditions.
Introduction of the tert-Butyl(dimethyl)silyl Group: The tert-butyl(dimethyl)silyl group can be introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine.
Oxidation to Form the Ketone Group: The ketone group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using suitable reagents.
Hydrolysis: The carboxylic acid group can undergo hydrolysis reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Hydrolysis: Acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl(dimethyl)silyl group.
Hydrolysis: Esters or amides.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Reactivity Studies: Studied for its reactivity and potential to form new chemical bonds.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a potential lead compound in drug development for its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The pathways involved may include binding to the enzyme’s active site, altering its conformation, and preventing substrate binding or catalysis.
Comparison with Similar Compounds
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-hydroxyazetidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness:
Structural Features:
Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWITJXZYCDLE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)N1[C@@H](CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440773 | |
Record name | (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82938-50-9 | |
Record name | (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(tert-Butyldimethylsilyl)-4-oxo-2-azetidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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